Structural Differentiation: Furan-3-yl vs. Furan-2-yl Regioisomer Alters Key Molecular Descriptors
The target compound possesses a furan-3-yl substituent, whereas the closest commercially available analog is the furan-2-yl regioisomer (CAS 2034339-56-3) . While the two isomers share identical molecular formula (C18H13N3O2) and molecular weight (303.3 g/mol), the furan attachment point changes the torsion angle between the furan and pyridine rings, altering the 3D pharmacophore. In binding-site modeling of related pyridine-benzamide HDAC inhibitors, the furan-3-yl orientation increases the distance from the zinc-binding group to the capping group surface by approximately 0.8–1.2 Å compared to the furan-2-yl analog, which can influence HDAC isoform selectivity [1].
| Evidence Dimension | Furan attachment position (torsion angle difference) |
|---|---|
| Target Compound Data | Furan-3-yl at pyridine C5; InChIKey: VBROBVPLUNBZFO-UHFFFAOYSA-N |
| Comparator Or Baseline | Furan-2-yl at pyridine C5; CAS 2034339-56-3 |
| Quantified Difference | Estimated capping-group displacement: 0.8–1.2 Å (based on molecular mechanics energy minimization of analogous scaffolds) [1] |
| Conditions | In silico molecular modeling; published SAR for pyridine-benzamide HDAC inhibitor series [1] |
Why This Matters
Even subtle conformational changes in the capping group of benzamide HDAC inhibitors can switch selectivity between HDAC1, HDAC2, and HDAC3 isoforms, directly impacting in vitro potency and therapeutic window.
- [1] Stokes ES et al. Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Bioorg Med Chem Lett. 2008;18(8):2525-9. View Source
